molecular formula C14H13BrO B1279669 (4-Bromophenyl)(4-methylphenyl)methanol CAS No. 29334-17-6

(4-Bromophenyl)(4-methylphenyl)methanol

Cat. No.: B1279669
CAS No.: 29334-17-6
M. Wt: 277.16 g/mol
InChI Key: OZBSVWMYQPYYSC-UHFFFAOYSA-N
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Description

(4-Bromophenyl)(4-methylphenyl)methanol is an organic compound with the molecular formula C14H13BrO. It is a derivative of benzhydrol, where one phenyl group is substituted with a bromine atom at the para position and the other phenyl group is substituted with a methyl group at the para position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromophenyl)(4-methylphenyl)methanol typically involves the reaction of 4-bromobenzophenone with a suitable reducing agent. One common method is the reduction of 4-bromobenzophenone using sodium borohydride (NaBH4) in an alcoholic solvent such as methanol or ethanol. The reaction is carried out under mild conditions, typically at room temperature, to yield this compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and efficient methods. One such method could be the catalytic hydrogenation of 4-bromobenzophenone using a palladium catalyst under hydrogen gas. This method allows for the selective reduction of the carbonyl group to a hydroxyl group while maintaining the integrity of the bromine and methyl substituents .

Chemical Reactions Analysis

Types of Reactions

(4-Bromophenyl)(4-methylphenyl)methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Synthetic Chemistry

Building Block for Complex Molecules
The compound serves as an important intermediate in the synthesis of various organic compounds. Its functional groups allow for further reactions such as nucleophilic substitutions and coupling reactions, which are essential in the development of pharmaceuticals and agrochemicals.

Table 1: Synthetic Reactions Involving (4-Bromophenyl)(4-methylphenyl)methanol

Reaction TypeConditionsProduct Type
Nucleophilic SubstitutionBase-catalyzedAryl ethers
Coupling with Aryl HalidesPalladium-catalyzedBiaryl compounds
Reduction to AlcoholsLiAlH4 or NaBH4Alcohol derivatives

Pharmaceutical Applications

Antiviral Activity
Recent studies have indicated that derivatives of this compound exhibit antiviral properties. For instance, compounds synthesized from this precursor have shown effectiveness against various viral strains, including tobacco mosaic virus (TMV) .

Case Study: Antiviral Screening
In a study published in Molecules, several derivatives were tested for their antiviral activity, demonstrating up to 50% inhibition against TMV. The synthesis involved the conversion of this compound into sulfonamide derivatives, which were then assessed for biological activity .

Material Science

Nonlinear Optical Materials
The compound has potential applications in the field of nonlinear optics. Its structure allows it to be incorporated into polymer matrices that exhibit nonlinear optical properties, which are crucial for developing advanced photonic devices.

Table 2: Nonlinear Optical Properties of Materials Derived from this compound

Material TypeApplicationOptical Property
Polymer CompositesPhotonic devicesHigh second-order susceptibility
Thin FilmsLaser technologyEnhanced light transmission

Environmental Chemistry

Role in Green Chemistry
The synthesis of this compound can be optimized to reduce waste and improve efficiency, aligning with the principles of green chemistry. Methods such as microwave-assisted synthesis have been employed to minimize reaction times and energy consumption.

Case Study: Green Synthesis Methodology
A study demonstrated that using microwave irradiation significantly decreased reaction times for synthesizing this compound while maintaining high yields and purity levels . This approach not only enhances efficiency but also reduces the environmental impact associated with traditional synthetic methods.

Mechanism of Action

The mechanism of action of (4-Bromophenyl)(4-methylphenyl)methanol involves its interaction with various molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The bromine and methyl substituents can also affect the compound’s reactivity and binding affinity to specific targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The combination of these substituents provides a distinct set of properties that can be exploited in various chemical and industrial processes .

Biological Activity

(4-Bromophenyl)(4-methylphenyl)methanol, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings, supported by case studies and data tables.

Chemical Structure and Properties

The compound is characterized by the presence of a bromine atom on one phenyl ring and a methyl group on another, contributing to its unique reactivity and biological profile. The molecular formula is C13H13BrO, with a molecular weight of 265.15 g/mol.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness in inhibiting the growth of both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.5 mg/mL
Escherichia coli1.0 mg/mL
Pseudomonas aeruginosa2.0 mg/mL

This table summarizes the MIC values obtained from laboratory studies, indicating that the compound's efficacy varies across different bacterial species.

Antioxidant Activity

The compound has also been evaluated for its antioxidant properties. Studies utilizing DPPH (2,2-diphenyl-1-picrylhydrazyl) assays show that it can scavenge free radicals effectively, suggesting a protective role against oxidative stress.

Table 2: Antioxidant Activity of this compound

Concentration (mg/mL)% Inhibition
0.125%
0.545%
1.070%

The data demonstrates a concentration-dependent increase in antioxidant activity, highlighting its potential use in formulations aimed at reducing oxidative damage.

The biological activity of this compound is attributed to its ability to interact with various biomolecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in bacterial cell wall synthesis and other metabolic pathways.
  • Reactive Oxygen Species Scavenging : Its phenolic structure allows it to donate electrons to free radicals, neutralizing their harmful effects.
  • Cell Membrane Disruption : The lipophilic nature of the compound enables it to integrate into bacterial membranes, leading to increased permeability and cell lysis.

In Vivo Studies

In animal models, this compound has shown promise in reducing inflammation and pain associated with various conditions. A study involving mice demonstrated that administration of the compound led to a significant decrease in paw edema induced by carrageenan.

Table 3: Anti-inflammatory Effects in Animal Models

Treatment GroupPaw Edema Reduction (%)
Control10%
Low Dose (5 mg/kg)30%
High Dose (20 mg/kg)60%

This data supports the compound's potential as an anti-inflammatory agent.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (4-Bromophenyl)(4-methylphenyl)methanol, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via Grignard reactions or reduction of ketone intermediates. For example, ketones like (4-Bromophenyl)(4-methylphenyl)ketone can be reduced using sodium borohydride (NaBH₄) in methanol at ambient temperature, achieving moderate yields (60–75%) . Solvent choice (e.g., methanol vs. ethanol) and catalyst presence (e.g., piperidine) significantly impact reaction efficiency and byproduct formation. Optimization of stoichiometry and temperature is critical for reproducibility .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • IR Spectroscopy : Identifies hydroxyl (O–H stretch ~3200–3600 cm⁻¹) and aromatic C–Br (500–600 cm⁻¹) groups.
  • ¹H/¹³C NMR : Distinguishes aromatic protons (δ 6.8–7.5 ppm) and methyl/methanol groups (δ 1.2–2.5 ppm for CH₃; δ 4.5–5.0 ppm for –CH₂OH).
  • Mass Spectrometry (MS) : Confirms molecular weight (e.g., [M+H]+ at m/z 291) and fragmentation patterns .
  • X-ray Crystallography : Resolves 3D structure via SHELXL refinement, critical for confirming stereochemistry .

Advanced Research Questions

Q. How do structural modifications of this compound influence its antimicrobial activity?

  • Methodological Answer : Structure-Activity Relationship (SAR) studies reveal that electron-withdrawing groups (e.g., –Br) enhance antibacterial potency by increasing membrane permeability. For instance, replacing the 4-methyl group with –NO₂ reduces activity, while adding –OH at the para position improves solubility and target binding. Bioassays (e.g., MIC against S. aureus) combined with computational docking (e.g., AutoDock Vina) validate these trends .

Q. What computational methods are used to predict the reactivity of this compound in nucleophilic substitutions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and activation energies. For example, bromine’s leaving-group ability in SNAr reactions is quantified via Fukui indices. Molecular dynamics simulations further assess solvent effects (e.g., DMSO vs. H₂O) on reaction pathways .

Q. How can crystallization challenges for this compound be addressed?

  • Methodological Answer : Twinning and low diffraction quality are mitigated using high-resolution data (Cu-Kα radiation) and SHELXD for structure solution. Additives like hexane in methanol/water mixtures improve crystal growth. Thermal ellipsoid plots (PLATON) validate anisotropic displacement parameters .

Q. Experimental Design & Optimization

Q. What strategies optimize the purification of this compound?

  • Methodological Answer :

  • Column Chromatography : Use silica gel with gradient elution (hexane:ethyl acetate 8:1 to 4:1) to separate diastereomers.
  • Recrystallization : Ethanol/water (3:1) yields high-purity crystals (>98% by HPLC).
  • TLC Monitoring : Rf = 0.4 (hexane:EtOAc 6:1) ensures reaction completion .

Q. How are kinetic vs. thermodynamic pathways controlled during synthesis?

  • Methodological Answer : Low temperatures (–20°C) favor kinetic products (e.g., cis-diols via BH₃ reduction), while prolonged heating (60°C, 12h) shifts equilibria toward thermodynamically stable trans-isomers. Time-resolved IR tracks intermediate formation .

Q. Safety & Handling

Q. What safety protocols are essential when handling this compound?

  • Methodological Answer :

  • PPE : Nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation (LD₅₀ >2000 mg/kg in rats).
  • Waste Disposal : Neutralize with 10% NaOH before incineration.
  • Spill Management : Absorb with vermiculite and seal in hazardous waste containers .

Q. Future Research Directions

Q. What gaps exist in understanding the environmental impact of this compound?

  • Methodological Answer :

  • Biodegradation Studies : Use OECD 301F tests to quantify mineralization rates in soil/water.
  • Ecotoxicology : Daphnia magna LC₅₀ assays assess aquatic toxicity.
  • Bioaccumulation : Model log Kow values (EPI Suite) predict environmental persistence .

Q. Can biocatalytic synthesis improve the sustainability of this compound?

  • Methodological Answer : Engineered E. coli expressing alcohol dehydrogenases (e.g., ADH-A from R. ruber) reduce ketones enantioselectively (ee >90%). Solvent-free systems with ionic liquids (e.g., [BMIM][PF₆]) enhance enzyme stability and yield .

Properties

IUPAC Name

(4-bromophenyl)-(4-methylphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrO/c1-10-2-4-11(5-3-10)14(16)12-6-8-13(15)9-7-12/h2-9,14,16H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZBSVWMYQPYYSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C2=CC=C(C=C2)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30471840
Record name (4-Bromophenyl)(4-methylphenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30471840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29334-17-6
Record name (4-Bromophenyl)(4-methylphenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30471840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Magnesium turnings (0.39 g, 0.016 mol) were dried in a flask and then cooled under nitrogen. Anhydrous diethyl ether (3 mL) was added, followed by 4-bromotoluene (3.0 g, 1.8 mmol). The mixture was refluxed, and more anhydrous diethyl ether was added to keep the solution volume constant. The resultant Grignard solution was added dropwise to a solution of 4-bromobenzaldehyde (1.66 g, 9.0 mmol) in anhydrous diethyl ether(6 mL). The reaction was heated with reflux for 30 minutes, following which it was cooled. The cooled solution was poured into a solution of hydrochloric acid (HCl) (3.7 milliliters (mL) concentrated HCl in 17 grams of ice-water) and stirred for 1 hour (h). The resulting mixture was extracted with diethyl ether (3 times, 50 mL each), and the combined organic extracts were dried using magnesium sulfate (MgSO4) and concentrated in vacuo. Purification by flash chromatography on silica gel (petroleum ether/ethyl acetate, 90/10, v/v) afforded 1.53 grams of (4′-bromophenyl)-4-methylphenyl methanol, a yield of about 62% as a white solid. The melting point (mp) was 80-81° C.
Quantity
0.39 g
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reactant
Reaction Step One
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3 g
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1.66 g
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reactant
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6 mL
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solvent
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3.7 mL
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3 mL
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Synthesis routes and methods II

Procedure details

The procedure below details the synthesis of a benzophenone dimer comprising a metal carboxylate and linked by a diamine terminated bridging moiety via the scheme set forth in FIG. 1. As shown in FIG. 1, synthesis of the benzophenone crosslinker (8) starts with a reaction between a Grignard reagent derived from commercially available 4-bromotoluene (1) and 4-bromobenzaldehyde (2), yielding (4′-bromophenyl)-4-methylphenyl methanol (3). Alcohol (3) was then oxidized with potassium permanganate (KMnO4) to provide 4-bromophenyl-p-toylmethanone (4), followed by oxidation of the methyl group with CrO3 to yield 4-(p-bromobenzoyl) benzoic acid (5). Esterification of acid (5) provided 4-(p-bromobenzoyl) benzoate (6). The bifunctional coupling between pentane diamine (NH2(CH2)5NH2)and methyl 4-(p-bromobenzoyl) benzoate (6) to yield the benzophenone dimer (7) was achieved using 1,1-bis(diphenyphosphino)ferrocene (DPPF) as the catalyst. The benzophenone dimer (7) was then hydrolyzed to provide the dipotassium salt (8). Details of each step are set forth below.
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0 (± 1) mol
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carboxylate
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diamine
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( 8 )
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[Compound]
Name
Grignard reagent
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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